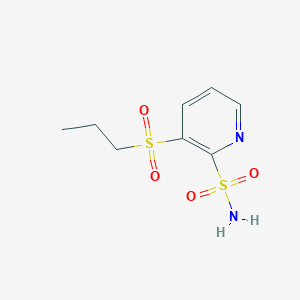
3-(Propylsulfonyl)pyridine-2-sulfonamide
Cat. No. B8495106
M. Wt: 264.3 g/mol
InChI Key: KNZKSDBZWCMHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05512535
Procedure details


To a stirred solution of 8.8 g (0.029 mol) of the product from Example 3 in. 400 mls methylene chloride cooled to -5e, under nitrogen, was added 6.6 g (0.038 mol) of 3-chloroperbenzoic acid and stirred at room temperature for 20 hours. The reaction mixture was poured into water and extracted with methylene chloride. The organic layers were combined and washed with saturated sodium bisulfite and brine, dried over magnesium sulfate, and evaporated to a solid mixture which was washed with hexanes to afford a white solid. The solid was dissolved and stirred in 150 mls trifluoroacetic acid for 72 hours. The solution was evaporated and triturated with ether to afford 5.3 g (46%) white solid: m.p. 153-157° ; NMR (CDCl3, 200 MHz) 1.06 (3H, t, J=7 Hz), 1.8 (2H, m), 3.7 (2H, m) 5.8 (NH2), 7.8 (1H, m), 8.6 (1H, m), 8.95 (1H, m); IR (nujol) 3390, 3180, 1360, 1310, 1175, 1150 cm-1.
Name
product
Quantity
8.8 g
Type
reactant
Reaction Step One





Name
Yield
46%
Identifiers


|
REACTION_CXSMILES
|
CC([NH:5][S:6]([C:9]1[C:14]([S:15]([CH2:17][CH2:18][CH3:19])=[O:16])=[CH:13][CH:12]=[CH:11][N:10]=1)(=[O:8])=[O:7])(C)C.C(Cl)Cl.ClC1C=CC=C(C(OO)=[O:31])C=1.O>FC(F)(F)C(O)=O>[CH2:17]([S:15]([C:14]1[C:9]([S:6]([NH2:5])(=[O:7])=[O:8])=[N:10][CH:11]=[CH:12][CH:13]=1)(=[O:16])=[O:31])[CH2:18][CH3:19]
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)NS(=O)(=O)C1=NC=CC=C1S(=O)CCC
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated sodium bisulfite and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a solid mixture which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a white solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid was dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with ether
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)S(=O)(=O)C=1C(=NC=CC1)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.3 g | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
